2-(3,4,5-Trifluorophenyl)cyclohexanol
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Overview
Description
2-(3,4,5-Trifluorophenyl)cyclohexanol is a chemical compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further bonded to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)cyclohexanol typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(3,4,5-Trifluorophenyl)cyclohexanone.
Reduction: Formation of 2-(3,4,5-Trifluorophenyl)cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)cyclohexanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclohexanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated phenyl ring and hydroxyl group. These interactions may lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trifluorophenyl)cyclohexanol
- 2-(3,5-Difluorophenyl)cyclohexanol
- 2-(4-Fluorophenyl)cyclohexanol
Comparison
2-(3,4,5-Trifluorophenyl)cyclohexanol is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its less fluorinated analogs. Additionally, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be advantageous in drug development .
Properties
Molecular Formula |
C12H13F3O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4H2 |
InChI Key |
QHRKMVMQTVIBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=C(C(=C2)F)F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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